molecular formula C14H12O2 B6325193 2-Formyl-5-(3-methylphenyl)phenol, 95% CAS No. 1261969-23-6

2-Formyl-5-(3-methylphenyl)phenol, 95%

Cat. No. B6325193
CAS RN: 1261969-23-6
M. Wt: 212.24 g/mol
InChI Key: PENOOJOMBUAMEQ-UHFFFAOYSA-N
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Description

2-Formyl-5-(3-methylphenyl)phenol, 95% (2F-5M-Phenol) is a phenolic compound that has been studied for its potential applications in biomedical research. It is a colorless, crystalline solid with a melting point of 63-65°C and a boiling point of 302-304°C. It is soluble in ethanol and insoluble in water. 2F-5M-Phenol has been used in a variety of synthetic and research applications, including as a reagent in organic synthesis, a substrate for enzyme studies, and a probe for studying the structure and function of proteins.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(3-methylphenyl)phenol, 95% is not yet fully understood. However, it is believed to be related to its ability to interact with proteins and other molecules, as well as its ability to act as an enzyme substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Formyl-5-(3-methylphenyl)phenol, 95% are not yet fully understood. However, in vitro studies have shown that it can interact with proteins and other molecules, as well as act as an enzyme substrate.

Advantages and Limitations for Lab Experiments

2-Formyl-5-(3-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and produces a high yield of product. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is not very soluble in water, and so must be used in aqueous solutions with a high concentration of organic solvent.

Future Directions

The potential applications of 2-Formyl-5-(3-methylphenyl)phenol, 95% are still being explored. Some possible future directions include further studies of its mechanism of action, its potential use in drug design, and its use in biotechnology and medical research. Additionally, further research into its biochemical and physiological effects could lead to new insights into the role of phenolic compounds in human health and disease.

Synthesis Methods

2-Formyl-5-(3-methylphenyl)phenol, 95% can be synthesized from 3-methylphenol and formic acid in a two-step reaction. In the first step, 3-methylphenol is reacted with formic acid in the presence of a catalyst such as sodium hydroxide to form 2-Formyl-5-(3-methylphenyl)phenol, 95% and sodium formate. In the second step, the sodium formate is removed by acidification with a strong mineral acid such as hydrochloric acid. This method is simple and efficient, and produces a high yield of product.

Scientific Research Applications

2-Formyl-5-(3-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzyme studies, as a reagent in organic synthesis, and as a probe for studying the structure and function of proteins. It has also been used in studies of the mechanisms of enzyme catalysis and in studies of the interactions between proteins and other molecules.

properties

IUPAC Name

2-hydroxy-4-(3-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-3-2-4-11(7-10)12-5-6-13(9-15)14(16)8-12/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENOOJOMBUAMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626537
Record name 3-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261969-23-6
Record name 3-Hydroxy-3'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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